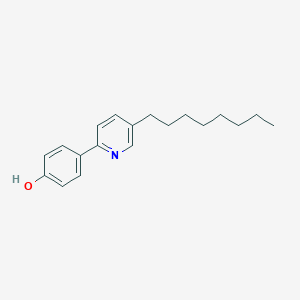
Phenol, 4-(5-octyl-2-pyridinyl)-
Übersicht
Beschreibung
Phenol, 4-(5-octyl-2-pyridinyl)- is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-(5-octyl-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(5-octyl-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Phenolic compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a pyridine moiety enhances these effects, making compounds like phenol, 4-(5-octyl-2-pyridinyl)- particularly interesting for drug development.
Antimicrobial and Antiviral Activities
Research indicates that phenolic compounds often exhibit significant antimicrobial properties. In a study examining various pyridine and phenolic derivatives, it was found that the presence of hydroxyl groups in phenols is crucial for their antimicrobial efficacy. For instance, derivatives similar to phenol, 4-(5-octyl-2-pyridinyl)- have shown promising results against a range of pathogens due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anticancer Properties
Phenol derivatives have been investigated for their anticancer potential. A study on new 4-(tert-octyl)phenol derivatives demonstrated strong anticancer activity against human prostate and lung cancer cell lines . The structural modifications incorporating pyridine rings were noted to enhance cytotoxicity, suggesting that phenol, 4-(5-octyl-2-pyridinyl)- could be further explored as a lead compound for developing anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital in medicinal chemistry. The effectiveness of phenolic compounds often correlates with specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Groups | Enhance antioxidant and antimicrobial activity |
| Pyridine Moiety | Improves binding affinity to biological targets |
| Alkyl Substituents | Influence lipophilicity and cellular uptake |
The presence of an octyl group in phenol, 4-(5-octyl-2-pyridinyl)- may enhance its lipophilicity, facilitating better membrane penetration and bioavailability .
Anticancer Activity Assessment
A recent study evaluated the anticancer effects of various phenolic compounds, including derivatives of phenol, 4-(5-octyl-2-pyridinyl)- against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different cell lines .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of phenolic compounds. It was found that compounds similar to phenol, 4-(5-octyl-2-pyridinyl)- demonstrated considerable inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Eigenschaften
CAS-Nummer |
110500-54-4 |
|---|---|
Molekularformel |
C19H25NO |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-(5-octylpyridin-2-yl)phenol |
InChI |
InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3 |
InChI-Schlüssel |
ITHVDYBOWIEQIJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Isomerische SMILES |
CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
Kanonische SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













